molecular formula C6H4ClFN2O B1315167 2-Chloro-5-fluoronicotinamide CAS No. 75302-64-6

2-Chloro-5-fluoronicotinamide

Cat. No. B1315167
Key on ui cas rn: 75302-64-6
M. Wt: 174.56 g/mol
InChI Key: KHRZSLCUROLAAR-UHFFFAOYSA-N
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Patent
US08871774B2

Procedure details

To the suspension of 2-chloro-5-fluoropyridine-3-carboxylic acid (37.0 g, 210.8 mmol) in dichloromethane (555 mL) was added oxalyl chloride (56.2 g, 442.7 mmol) under nitrogen. DMF (1.54 g, 21.08 mmol) was added slowly to the reaction mixture. The mixture was stirred at room temperature for 2 hr and dichloromethane was removed under reduced pressure. The residue was dissolved in THF (300 mL) and cooled down to 0° C. by ice bath. Ammonium hydroxide (28-30%, 113.0 mL, 1.8 mmol) was added in one portion. The mixture was stirred for another 15 min. The mixture was diluted into ethyl acetate (300 mL) and water (300 mL) and the phases were separated. The organic layer was washed with brine and dried over Na2SO4, filtered, and concentrated in vacuo to afford 29.8 g desired product as white solid: 1H NMR (300 MHz, DMSO) δ 8.53 (d, J=3.0 Hz, 1H), 8.11 (s, 1H), 8.00 (dd, J=8.0, 3.0 Hz, 1H), 7.89 (s, 1H); LC/MS Gradient 10-90%, 0.1% formic 5 min, C18/ACN, RT=1.11 min, (M+H) 175.02.
Quantity
37 g
Type
reactant
Reaction Step One
Quantity
555 mL
Type
solvent
Reaction Step One
Quantity
56.2 g
Type
reactant
Reaction Step Two
Name
Quantity
1.54 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Four
Quantity
113 mL
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([C:8](O)=[O:9])=[CH:6][C:5]([F:11])=[CH:4][N:3]=1.C(Cl)(=O)C(Cl)=O.C[N:19](C=O)C.C(OCC)(=O)C>ClCCl.[OH-].[NH4+].O>[Cl:1][C:2]1[C:7]([C:8]([NH2:19])=[O:9])=[CH:6][C:5]([F:11])=[CH:4][N:3]=1 |f:5.6|

Inputs

Step One
Name
Quantity
37 g
Type
reactant
Smiles
ClC1=NC=C(C=C1C(=O)O)F
Name
Quantity
555 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
56.2 g
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Three
Name
Quantity
1.54 g
Type
reactant
Smiles
CN(C)C=O
Step Four
Name
Quantity
300 mL
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
300 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
113 mL
Type
catalyst
Smiles
[OH-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
dichloromethane was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in THF (300 mL)
TEMPERATURE
Type
TEMPERATURE
Details
cooled down to 0° C. by ice bath
STIRRING
Type
STIRRING
Details
The mixture was stirred for another 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
the phases were separated
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=NC=C(C=C1C(=O)N)F
Measurements
Type Value Analysis
AMOUNT: MASS 29.8 g
YIELD: CALCULATEDPERCENTYIELD 809.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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